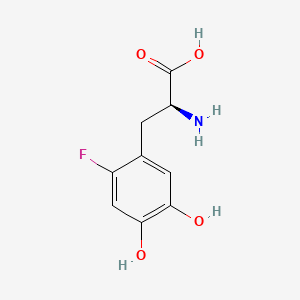

2-Fluoro-5-hydroxy-L-tyrosine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

75290-51-6 |

|---|---|

Molecular Formula |

C9H10FNO4 |

Molecular Weight |

214.18 g/mol |

IUPAC Name |

(2S)-2-amino-3-(2-(18F)fluoranyl-4,5-dihydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H10FNO4/c10-5-3-8(13)7(12)2-4(5)1-6(11)9(14)15/h2-3,6,12-13H,1,11H2,(H,14,15)/t6-/m0/s1/i10-1 |

InChI Key |

PAXWQORCRCBOCU-RPDRGXCHSA-N |

SMILES |

C1=C(C(=CC(=C1O)O)F)CC(C(=O)O)N |

Isomeric SMILES |

C1=C(C(=CC(=C1O)O)[18F])C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)F)CC(C(=O)O)N |

Other CAS No. |

75290-51-6 |

Synonyms |

(18)F-dopa 18F-FDOPA 2-fluoro-5-hydroxytyrosine 3,4-dihydroxy-6-fluorophenylalanine 3-(2-fluoro-(18)F-4,5-dihydroxyphenyl)-L-alanine 6-(18F)fluoro-L-3,4-dihydroxyphenylalanine 6-(18F)fluoro-L-DOPA 6-fluoro-DOPA 6-fluorodopa fluorodopa fluorodopa F 18 fluorodopa F 18, (18)F-labeled cpd fluorodopa F-18 |

Origin of Product |

United States |

Contextualization of Fluorinated L Tyrosine Derivatives in Biochemical Investigations

Fluorinated L-tyrosine derivatives, including 2-Fluoro-5-hydroxy-L-tyrosine, are instrumental in a variety of biochemical investigations due to the unique properties imparted by the fluorine atom. The introduction of fluorine can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent amino acid without drastically changing its size. cymitquimica.com These modifications make fluorinated analogs powerful tools for studying enzyme mechanisms, protein structure, and metabolic pathways.

One of the most prominent applications of these derivatives is in Positron Emission Tomography (PET) imaging. nih.govd-nb.info Radiolabeled versions of fluorinated tyrosines, such as [¹⁸F]-2-Fluoro-5-hydroxy-L-tyrosine (commonly known as [¹⁸F]6-Fluoro-L-DOPA), are used as tracers to visualize and quantify processes like amino acid transport and metabolism in vivo. nih.govd-nb.info This is particularly valuable in oncology for imaging brain tumors and other malignancies, as many cancer cells exhibit increased amino acid uptake. snmjournals.org The lower background accumulation of these tracers compared to more common agents like [¹⁸F]FDG can lead to more favorable diagnostic results. nih.gov

Beyond imaging, fluorinated L-tyrosine derivatives are employed to probe the active sites of enzymes. The high electronegativity of fluorine can influence the pKa of nearby functional groups, such as the hydroxyl group of tyrosine, thereby altering its interaction with enzymes like tyrosine hydroxylase. nih.gov By observing how these modified substrates are processed, researchers can gain a deeper understanding of enzyme-substrate interactions and reaction mechanisms. The enzymatic synthesis of fluorinated L-tyrosine analogs using enzymes like tyrosine phenol-lyase further expands the toolkit available for these biochemical studies. nih.gov

Historical Perspectives and Evolution of Research on Fluorinated Amino Acids

The exploration of fluorinated amino acids dates back several decades, with initial interest spurred by the potential of fluorine to act as a subtle yet impactful probe of biological systems. The development of synthetic methods to incorporate fluorine into organic molecules paved the way for the creation of a wide array of fluorinated amino acid analogs.

The clinical application of F-18 labeled amino acid PET radiotracers began to emerge prominently more than two decades after the initial development of F-18 labeled tryptophan derivatives in the early 1970s. nih.gov A significant milestone in this field was the successful use of fluorinated L-tyrosine derivatives for brain tumor imaging. nih.gov The synthesis of 2-¹⁸F-fluoro-L-tyrosine was first reported in 1988, and subsequent studies highlighted its potential for evaluating protein synthesis in brain tumors. snmjournals.org

A pivotal moment in the evolution of this research was the development of [¹⁸F]6-Fluoro-L-DOPA. This tracer became a well-established tool for PET imaging in the context of neuropsychiatric diseases and movement disorders, as it reflects the integrity of the presynaptic dopaminergic system. nih.govd-nb.info Its application later expanded to the imaging of various cancers, including neuroendocrine tumors. nih.govd-nb.info The increasing clinical demand for [¹⁸F]6-Fluoro-L-DOPA has driven significant efforts to improve its radiosynthesis, moving from less efficient methods to more robust and automated processes that provide higher yields and purity suitable for human use. d-nb.infonih.gov This progression from fundamental synthesis to widespread clinical application underscores the significant evolution of research on fluorinated L-tyrosine derivatives.

Significance of Aromatic Hydroxylation and Fluorination in Amino Acid Analogs

De Novo Chemical Synthesis Methodologies

A potential starting point for such a synthesis is the commercially available compound 3-fluorophenol. A patented method describes the synthesis of 2-fluoro-4-hydroxybenzaldehyde (B1296990) from this precursor. google.com This involves protection of the hydroxyl group, followed by bromination at the ortho-position to the fluorine, Grignard reagent formation, and subsequent reaction with dimethylformamide (DMF) to introduce the aldehyde group, and finally deprotection. google.com

Strategies for Aromatic Ring Fluorination

The introduction of a fluorine atom onto the aromatic ring is a critical step. In a de novo synthesis starting from a substituted benzene (B151609), electrophilic fluorination using reagents like Selectfluor® (F-TEDA-BF4) is a common strategy. chemrevlett.com The regioselectivity of this reaction is directed by the existing substituents on the ring. For instance, starting with a phenol (B47542) derivative, the hydroxyl group can direct the fluorination to the ortho position.

Introduction of Hydroxyl Functionality

The introduction of the second hydroxyl group to form the catechol-like structure is a significant challenge. Regioselective hydroxylation of a fluorinated aromatic ring can be difficult to achieve chemically. One potential strategy involves the use of flavoenzyme-mediated hydroxylation in a chemoenzymatic approach, which can offer high regioselectivity. tudelft.nl In a purely chemical synthesis, a plausible route would involve starting with a precursor that already contains both hydroxyl groups or functional groups that can be converted to hydroxyls, such as methoxy (B1213986) groups, which can be later deprotected. For example, starting from a molecule like 2-fluoro-5-methoxy-phenol, the synthesis would proceed to build the amino acid side chain before deprotecting the methoxy group to reveal the second hydroxyl.

Stereoselective Synthesis Approaches for L-Enantiomer Control

Achieving the desired L-configuration of the amino acid is crucial. A classical method for this is the Erlenmeyer-Plöchl synthesis, which converts an N-acylglycine and an aldehyde into an azlactone. wikipedia.orgresearchgate.net This azlactone can then be reduced and hydrolyzed to the corresponding amino acid. wikipedia.org To obtain the L-enantiomer specifically, asymmetric hydrogenation of the dehydroamino acid intermediate using a chiral catalyst is a common and effective method. researchgate.net

Modern approaches to asymmetric synthesis of amino acids often employ chiral auxiliaries or catalysts. For instance, the use of a chiral glycine (B1666218) enolate equivalent that can react with a substituted benzaldehyde, such as the synthesized 2-fluoro-5-hydroxybenzaldehyde, would allow for the direct stereoselective introduction of the amino group.

Utilization of Protecting Groups in Multi-step Synthesis

Given the multiple reactive functional groups in this compound (two hydroxyl groups, an amino group, and a carboxylic acid), a robust protecting group strategy is essential for a successful synthesis. The choice of protecting groups must be orthogonal, meaning they can be removed selectively without affecting the others. wikipedia.org

For the catechol-like dihydroxyl functionality, cyclic protecting groups such as acetonides are often employed. nih.govgoogle.com These can be installed by reacting the diol with acetone (B3395972) or 2,2-dimethoxypropane (B42991) under acidic conditions and are generally stable to bases but can be removed with acid. nih.gov The amino group is commonly protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) group, which are staples in peptide synthesis. ut.ac.irorganic-chemistry.org The carboxylic acid is typically protected as an ester, for example, a methyl or benzyl (B1604629) ester. wikipedia.org

An example of an orthogonal protecting group strategy for a similar molecule, L-DOPA, involves protecting the amino and carboxyl groups with phthaloyl and methyl ester groups, respectively, to allow for the acetonide protection of the catechol. nih.gov

Biocatalytic and Chemoenzymatic Synthesis Approaches

Biocatalytic methods offer a powerful alternative to chemical synthesis, often providing high regio- and stereoselectivity under mild reaction conditions.

Enzyme-mediated Hydroxylation Reactions

A significant breakthrough in the synthesis of this compound has been the use of a specific enzyme capable of directly hydroxylating a fluorinated precursor. Current time information in Bangalore, IN.unipd.itnih.govgoogle.comnih.govutsa.edu The enzyme LmbB2, a peroxygenase-like tyrosine hydroxylase, has been shown to catalyze the hydroxylation of 3-fluoro-L-tyrosine. Current time information in Bangalore, IN.unipd.itnih.govgoogle.comnih.govutsa.edu

This enzymatic reaction is remarkable as it produces two different hydroxylated products. The primary reaction is the desired oxidative C-H bond cleavage at the C5 position of 3-fluoro-L-tyrosine to generate this compound (referred to as 3-fluoro-5-hydroxyl-L-tyrosine in the source literature, following a different numbering convention). Current time information in Bangalore, IN.unipd.itnih.govgoogle.comnih.govutsa.edu Concurrently, the enzyme also catalyzes an oxygenation at the C3 position, which leads to the cleavage of the carbon-fluorine bond and the formation of L-3,4-dihydroxyphenylalanine (L-DOPA). Current time information in Bangalore, IN.unipd.itnih.govgoogle.comnih.govutsa.edu

The precursor for this reaction, 3-fluoro-L-tyrosine, can itself be synthesized biocatalytically. Tyrosine phenol-lyase (TPL) is an enzyme that can catalyze the synthesis of L-tyrosine and its analogs from phenols, pyruvate (B1213749), and ammonia (B1221849). google.com Specifically, engineered TPL has been used to produce 3-fluoro-L-tyrosine from o-fluorophenol. google.com

This chemoenzymatic cascade, starting from a simple fluorinated phenol, represents a highly efficient and selective route to this compound.

| Precursor Compound | Enzyme | Product Compound |

| o-Fluorophenol | Tyrosine Phenol-Lyase (TPL) | 3-Fluoro-L-tyrosine |

| 3-Fluoro-L-tyrosine | LmbB2 (Peroxygenase-like hydroxylase) | This compound |

| 3-Fluoro-L-tyrosine | LmbB2 (Peroxygenase-like hydroxylase) | L-3,4-dihydroxyphenylalanine (L-DOPA) |

Tyrosine Phenol Lyase (TPL) Applications in L-Tyrosine Derivative Synthesis

Tyrosine phenol-lyase (TPL) is a versatile enzyme that catalyzes the reversible synthesis of L-tyrosine and its derivatives from phenol, pyruvate, and ammonia. nih.govjst.go.jp This enzymatic approach is advantageous due to its high specificity, mild reaction conditions, and environmental friendliness, making it a promising method for the industrial production of L-tyrosine analogs. google.com

TPL has been successfully employed in the synthesis of various fluorinated L-tyrosine derivatives. nih.gov For instance, TPL from Citrobacter freundii can catalyze the formation of 3-fluoro-L-tyrosine from o-fluorophenol. nih.govgoogle.com The efficiency of TPL can vary depending on the microbial source, with TPL from Erwinia herbicola showing higher whole-cell catalysis activity compared to that from Citrobacter freundii. researchgate.net To enhance stability and activity, particularly in the presence of phenolic substrates which can cause denaturation, engineered TPL polypeptides have been developed. google.com

The application of TPL can be integrated into multi-enzyme systems for the in situ generation of substrates. For example, L-lactate oxidase can be used to produce pyruvate from L-lactate, and a P450 monooxygenase can generate the required fluorinated phenol from a fluorinated aromatic hydrocarbon. nih.gov This chemoenzymatic strategy provides a promising route for the large-scale production of fluorinated L-tyrosine derivatives. nih.gov

A study utilizing crystals of TPL from Citrobacter freundii with the substrate 3-fluoro-L-tyrosine provided insights into the enzyme's catalytic mechanism, revealing the formation of a quinonoid intermediate. acs.org

Table 1: Examples of TPL Applications in L-Tyrosine Derivative Synthesis

| Enzyme Source | Substrate(s) | Product | Key Findings |

| Citrobacter freundii | o-Fluorophenol, Pyruvate, Ammonia | 3-Fluoro-L-tyrosine | Demonstrates the capability of TPL to synthesize fluorinated tyrosine analogs. nih.govgoogle.com |

| Erwinia herbicola | Phenol, Pyruvate, Ammonia | L-Tyrosine | Exhibits higher whole-cell catalytic activity compared to C. freundii TPL. researchgate.net |

| Engineered TPL | Phenol, Pyruvate, Ammonia | L-Tyrosine | Shows improved stability and/or activity in the presence of phenolic substrates. google.com |

| Citrobacter freundii | 3-Fluoro-L-tyrosine | Quinonoid intermediate | Crystallographic studies revealed the formation of this key intermediate in the catalytic cycle. acs.org |

Integration of Monooxygenases in Selective Fluorinated Arene Conversions

Monooxygenases are a class of enzymes that play a crucial role in the selective hydroxylation of aromatic compounds, a key reaction in the synthesis of various molecules, including fluorinated derivatives. acs.orgnih.gov These enzymes can introduce a hydroxyl group onto a fluorinated aromatic ring, which is a critical step in the potential synthesis of this compound.

Different types of monooxygenases, such as cytochrome P450s, flavin-dependent monooxygenases, and Rieske-type dioxygenases, are capable of hydroxylating aromatic rings. acs.orgnih.gov The integration of these enzymes into synthetic pathways offers a biocatalytic route for the conversion of fluorinated arenes. For example, a P450 enzyme has been used in a multi-enzyme system to produce fluorinated phenols from fluorinated aromatic hydrocarbons, which can then be utilized by TPL. nih.gov

A notable characteristic of some monooxygenases is their ability to catalyze defluorination through hydroxylation. For instance, a histidyl-ligated heme enzyme has been shown to promote hydroxylation of 3-fluorotyrosine, leading to both C-H and C-F bond cleavage. acs.orgutsa.edu This occurs when the fluorine atom is oriented towards the heme center, leading to a nucleophilic attack and subsequent elimination of fluoride (B91410). utsa.edu Similarly, Rieske nonheme iron-dependent dioxygenases can catalyze the cis-dihydroxylation of aromatic compounds and have been implicated in the biodegradation of fluorinated aromatic pollutants. utsa.edu

The mechanism of oxidative activation of fluorinated aromatic compounds can be complex. Studies on diiron-oxo species have shown that the aromatic hydroxylation of perfluoroarenes can proceed through a different mechanism than that of non-fluorinated arenes, sometimes involving a ketone intermediate. upc.edu.pe

Radiolabeling Strategies for Isotopic Tracers (e.g., ¹⁸F)

The development of radiolabeled this compound with isotopes like Fluorine-18 (¹⁸F) is essential for its use as a PET tracer. This involves specialized synthetic strategies to incorporate the radionuclide efficiently and with high purity.

Nucleophilic Radiofluorination Techniques

Nucleophilic substitution is a primary method for introducing ¹⁸F into molecules for PET applications. radiologykey.com This approach typically uses no-carrier-added (n.c.a.) [¹⁸F]fluoride, which provides products with high specific activity. google.com The reaction involves the displacement of a good leaving group, such as a tosylate or a nitro group, on a precursor molecule by the [¹⁸F]fluoride ion. nih.govakjournals.comnih.gov

For aromatic systems, direct nucleophilic aromatic substitution (SₙAr) is often challenging, especially for electron-rich arenes, as it requires the presence of electron-withdrawing groups to activate the ring. radiologykey.comharvard.edu To overcome this limitation, several strategies have been developed:

Diaryliodonium Salts: These compounds have proven to be effective precursors for the nucleophilic radiofluorination of a wide range of arenes, including electron-rich ones. researchgate.netresearchgate.net The reaction proceeds regioselectively, with the mesityl group often used to direct fluorination to the other aryl group. acs.org

Copper-Mediated Radiofluorination: This technique has emerged as a powerful tool for the late-stage fluorination of electron-rich arenes and heteroarenes. nih.govbohrium.comiaea.org It allows for the direct introduction of [¹⁸F]fluoride and has been successfully used to synthesize tracers like [¹⁸F]FDOPA. bohrium.comnih.gov

Halofluorination/Elimination: A novel approach involves the use of a diazo compound as a precursor. Treatment with a halogenating agent and a fluoride source can lead to an α-fluoro-α-haloketone, which upon elimination yields the desired fluorophenol. snmjournals.org

The choice of solvent, temperature, and phase-transfer catalyst (e.g., Kryptofix 2.2.2) are critical parameters that influence the efficiency of nucleophilic radiofluorination. snmjournals.org

Precursor Design for Efficient Fluorine-18 Incorporation

The design of the precursor molecule is paramount for a successful radiofluorination. ansto.gov.au The precursor must contain a suitable leaving group positioned for regioselective fluorination and protecting groups for other reactive functionalities that are stable under the reaction conditions but can be easily removed post-fluorination.

For the synthesis of fluorinated aromatic amino acids like 2-[¹⁸F]fluoro-L-tyrosine, precursors often involve protected forms of the amino acid. For example, O,N-di-Boc-2-triethylstannyl-L-tyrosine ethylester has been used as a precursor for electrophilic fluorination. nih.gov For nucleophilic routes, precursors such as N-BOC-(O-(2-tosyloxyethyl))-L-tyrosine methyl ester have been employed for the synthesis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET). researchgate.netsciengine.com

The synthesis of precursors can be a multi-step process. For instance, the preparation of a precursor for 6-[¹⁸F]-Fluoro-L-m-tyrosine (FMT) involved a four-step synthesis starting from L-m-tyrosine. osti.gov Similarly, the synthesis of [¹⁸F]FDOPA often utilizes complex precursors like (S)-N-Trityl–5– formyl-4-methoxy-methylene-2-nitro-phenylalanine tert-butyl ester or a pinacol (B44631) boronate (BPin) precursor. bohrium.comiaea.org

Table 2: Examples of Precursors for ¹⁸F-Labeling of Tyrosine Derivatives

| Precursor | Target Molecule | Labeling Method | Key Features |

| O,N-di-Boc-2-triethylstannyl-L-tyrosine ethylester | 2-[¹⁸F]Fluoro-L-tyrosine | Electrophilic Fluorodestannylation | Suitable for electrophilic substitution with [¹⁸F]F₂. nih.gov |

| N-BOC-(O-(2-tosyloxyethyl))-L-tyrosine methyl ester | O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) | Nucleophilic Substitution | Direct labeling route with subsequent deprotection. researchgate.netsciengine.com |

| Pinacol boronate (BPin) precursor | [¹⁸F]6-fluoro-l-DOPA ([¹⁸F]FDOPA) | Copper-Mediated Nucleophilic Fluorination | Enables automated, one-pot, two-step synthesis with high molar activity. bohrium.comnih.gov |

| (S)-N-Trityl–5–formyl-4-methoxy-methylene-2-nitro-phenylalanine tert-butyl ester | [¹⁸F]6-fluoro-l-DOPA ([¹⁸F]FDOPA) | Nucleophilic Substitution | Nitro group acts as a leaving group; used in cassette-based automated synthesis. iaea.org |

Considerations for Enantiomeric Purity in Radiolabeling

Maintaining the enantiomeric purity of radiolabeled amino acids is crucial, as the biological activity of L- and D-isomers can differ significantly. iaea.orgnih.gov The L-isomers are generally preferred for applications like brain tumor imaging. iaea.org Racemization can occur during the radiolabeling process, necessitating careful control of reaction conditions and rigorous quality control of the final product. iaea.org

Enantioselective synthesis methods are highly desirable for preparing enantiopure radiopharmaceuticals. nih.gov For instance, chiral phase-transfer catalysts have been used for the stereoselective alkylation of Schiff bases to produce carbon-11 (B1219553) labeled amino acids with high enantiomeric excess. nih.gov While this example uses carbon-11, the principle of using chiral catalysts is applicable to ¹⁸F-labeling as well.

The development of mild and selective radiofluorination methods is also important for preserving stereocenters. For example, a chiral (salen)CoF catalyst has been used for late-stage enantioselective aliphatic radiofluorination under mild conditions, which is beneficial for substrates with base-sensitive functional groups and epimerizable stereocenters. princeton.edu

The enantiomeric purity of the final radiotracer is typically determined by chiral High-Performance Liquid Chromatography (HPLC). iaea.orgresearchgate.net Different types of chiral columns, such as those with crown ether or glycoprotein-based stationary phases, are used for this purpose, and it has been noted that the choice of column can influence the measured enantiomeric purity. iaea.orgresearchgate.net

Preparation of Precursors and Reference Compounds

The synthesis and evaluation of a new radiotracer require the preparation of not only the radiolabeling precursor but also the non-radioactive "cold" reference compound (e.g., ¹⁹F-labeled analog). The reference compound is essential for method development, characterization, and as a standard for quality control procedures like HPLC.

The synthesis of reference compounds often follows similar synthetic routes as the precursors but uses non-radioactive fluorine. For example, O-(2-[¹⁹F]fluoroethyl)-L-tyrosine can be prepared by reacting a tosylated precursor with a non-radioactive fluoride source like tetrabutylammonium (B224687) fluoride (TBAF). sciengine.com

Interactions within Aromatic Amino Acid Metabolism Pathways

This compound, as an analogue of L-3,4-dihydroxyphenylalanine (L-DOPA), is primarily metabolized through the catecholamine synthesis pathway. nih.govnih.gov Its structural similarity to L-DOPA allows it to be recognized and processed by the same enzymatic machinery responsible for the metabolism of natural aromatic amino acids. nih.govsnmjournals.org

The two principal enzymes that interact with this compound are Aromatic L-amino acid decarboxylase (AADC) and Catechol-O-methyltransferase (COMT). nih.govfrontiersin.org

Aromatic L-amino acid decarboxylase (AADC): This enzyme, which catalyzes the conversion of L-DOPA to dopamine (B1211576), also acts on this compound, converting it to its corresponding amine, 6-fluorodopamine (B1211029) (FDA). nih.govnih.govnih.gov This decarboxylation is a critical step that allows it to trace the functional integrity of the presynaptic dopaminergic system. nih.gov

Catechol-O-methyltransferase (COMT): This enzyme facilitates a major peripheral metabolic route by transferring a methyl group to the 3-hydroxyl position of the catechol ring, forming 3-O-methyl-6-fluoro-L-DOPA (3-OMFD). nih.govimrpress.com Studies in rats have shown that the rate and extent of this 3-O-methylation process are greater for this compound compared to its non-fluorinated counterpart, L-DOPA. nih.gov

Conversely, this compound is not a substrate for tyrosine hydroxylase (TH). wikipedia.orgnih.gov TH is the rate-limiting enzyme that converts L-tyrosine into L-DOPA. nih.govkau.edu.sa Since this compound is already a DOPA analogue, it enters the metabolic cascade downstream of the step catalyzed by TH. nih.gov

Enzymatic Hydroxylation and Decarboxylation Pathways

The metabolic fate of this compound is dominated by enzymatic decarboxylation, while further hydroxylation is not a recognized pathway.

Enzymatic Decarboxylation: The primary enzymatic transformation is decarboxylation, a reaction catalyzed by Aromatic L-amino acid decarboxylase (AADC, EC 4.1.1.28). mybiosource.comnih.gov AADC is a pyridoxal (B1214274) phosphate-dependent enzyme that converts various aromatic L-amino acids into their corresponding amines. mybiosource.comtandfonline.com In the context of this compound, AADC removes the carboxyl group to yield 6-fluorodopamine (FDA), carbon dioxide, and is a key event in its biological action, particularly in its use as a PET tracer to assess dopamine synthesis capacity. nih.govnih.govmybiosource.com

Enzymatic Hydroxylation: Further enzymatic hydroxylation of this compound does not occur. The compound already possesses a catechol structure (hydroxyl groups at the 4 and 5 positions of the phenyl ring, based on L-tyrosine nomenclature). The enzyme responsible for creating the catechol structure from tyrosine, tyrosine hydroxylase, acts on L-tyrosine and not on L-DOPA or its analogues. wikipedia.orgnih.gov

Oxidative Metabolism and Product Formation

Following its initial metabolism by AADC and COMT, the resulting products of this compound undergo further oxidative metabolism. The main pathway involves the oxidation of its decarboxylated product, 6-fluorodopamine (FDA). imrpress.com

The key steps in the oxidative cascade are:

Oxidation by Monoamine Oxidase (MAO): 6-fluorodopamine is a substrate for MAO, an enzyme that catalyzes the oxidative deamination of monoamines. This reaction converts FDA into [¹⁸F]6-fluoro-L-3,4-dihydroxyphenylacetic acid (FDOPAC). imrpress.comresearchgate.net

O-methylation by COMT: The resulting FDOPAC can then be further metabolized by COMT, which methylates the catechol ring to produce [¹⁸F]6-fluorohomovanillic acid (FHVA). imrpress.comresearchgate.net

The distribution of these metabolites varies significantly between brain regions. In the striatum of nonhuman primates, a region with high dopaminergic activity, a complex mixture of the parent compound and its metabolites is observed. imrpress.com

| Compound | Abbreviation | % of Total Radioactivity at 30 min | % of Total Radioactivity at 90 min |

|---|---|---|---|

| This compound | FDOPA | 5% | 2% |

| 6-Fluorodopamine | FDA | 39% | 23% |

| 3-O-Methyl-6-fluoro-L-DOPA | 3-OMFD | 29% | 39% |

| 6-Fluoro-L-3,4-dihydroxyphenylacetic acid | FDOPAC | 12% | 3% |

| 6-Fluorohomovanillic acid | FHVA | 14% | 34% |

Data derived from studies in nonhuman primates following administration of [¹⁸F]FDOPA. imrpress.com

In contrast, in the cortex and cerebellum, the major detected radioactive compound is 3-O-methyl-6-fluoro-L-DOPA (3-OMFD), highlighting the prevalence of peripheral metabolism and transport of this metabolite across the blood-brain barrier. imrpress.com

Incorporation into Macromolecules: Protein Synthesis Considerations

Scientific evidence indicates that this compound is not incorporated into proteins during synthesis. snmjournals.org Its biological role is that of a precursor analogue for neurotransmitter synthesis, not as a constituent of polypeptides. nih.govnih.govnih.gov

The cellular machinery for protein synthesis, specifically aminoacyl-tRNA synthetases, is highly specific. Tyrosyl-tRNA synthetase (TyrRS) is the enzyme responsible for charging transfer RNA (tRNA) molecules with L-tyrosine. rcsb.org While engineered or orthogonal TyrRS systems can incorporate certain unnatural amino acids, including some fluorinated tyrosine derivatives, into proteins, this compound is not a substrate for this process under normal biological conditions. nih.gov It is an analogue of L-DOPA, which is itself a non-proteinogenic amino acid. snmjournals.org

Stability and Biotransformation Mechanisms in Biological Systems

The stability of this compound in biological systems is characterized by rapid and extensive biotransformation rather than chemical degradation. The carbon-fluorine bond is inherently strong and stable, making metabolic defluorination a rare event for this compound. annualreviews.org The primary metabolites identified in vivo, such as 6-fluorodopamine, 3-OMFD, FDOPAC, and FHVA, all retain the fluorine atom. snmjournals.orgnih.govimrpress.com

The principal biotransformation mechanisms are the enzymatic reactions detailed previously:

O-methylation: The conversion to 3-O-methyl-6-fluoro-L-DOPA (3-OMFD) by COMT is a major route of metabolism, particularly in peripheral tissues. nih.gov This metabolite can cross the blood-brain barrier and constitutes a significant portion of the radioactivity detected in the brain. nih.govimrpress.com

Decarboxylation: The conversion to 6-fluorodopamine (FDA) by AADC is the key intracellular transformation within target neurons, forming the basis of its utility in imaging dopaminergic function. nih.govnih.gov

Oxidative Deamination: The subsequent metabolism of FDA by MAO and COMT leads to the formation of acidic metabolites. imrpress.comresearchgate.net

The compound's short biological half-life as an intact molecule is a direct consequence of these efficient enzymatic conversion processes. Its stability is therefore defined not by its chemical inertness, but by the kinetics of its enzyme-mediated transformations. snmjournals.orgsnmjournals.org

Enzymatic Catalysis and Molecular Interactions with 2 Fluoro 5 Hydroxy L Tyrosine

Substrate Specificity and Kinetic Studies with Tyrosine Hydroxylase (TyrH)

Tyrosine Hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, catalyzing the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) nih.govwikipedia.org. The interaction of fluorinated tyrosine analogs with TyrH reveals fascinating aspects of its catalytic mechanism and substrate tolerance.

The inhibition of TyrH is a key regulatory mechanism for dopamine (B1211576) levels. Dopamine itself acts as a feedback inhibitor, binding to TyrH and reducing its activity nih.govuib.nohouptlab.org. The binding of inhibitors can be influenced by the activation state of the enzyme. For example, the inhibitor 2-amino-6,7-dihydroxytetralin (ADTN) shows a fourfold increase in its inhibition constant (Ki) when TyrH is activated by phosphorylation nih.gov. This suggests that conformational changes in the enzyme upon activation can alter the binding of ligands. Given the structural similarity of 2-Fluoro-5-hydroxy-L-tyrosine to both the natural substrate and known inhibitors, it is plausible that it could act as a competitive substrate or inhibitor of TyrH, though further empirical data is needed to confirm this and determine its kinetic parameters.

A remarkable feature of some heme-dependent Tyrosine Hydroxylases is their ability to catalyze the cleavage of both carbon-hydrogen (C-H) and carbon-fluorine (C-F) bonds nih.govresearchgate.netnih.gov. Studies on the heme-dependent TyrH LmbB2 with the substrate 3-fluoro-L-tyrosine have shown that the enzyme yields two primary products: 3-fluoro-5-hydroxy-L-tyrosine, resulting from the expected C-H bond hydroxylation at the C5 position, and L-DOPA, the product of an unexpected C-F bond cleavage and subsequent hydroxylation at the C3 position nih.govresearchgate.net.

The partitioning between these two reactions is thought to be governed by the orientation of the substrate within the enzyme's active site nih.govresearchgate.net. Crystal structures of a TyrH from Streptomyces sclerotialus (SsTyrH) in complex with 3-fluoro-L-tyrosine revealed a single binding conformation but two different orientations of the fluorine atom, with a ratio of 7:3 nih.gov. The dominant orientation is proposed to lead to C-H hydroxylation, while the minor orientation facilitates C-F bond activation nih.gov. This dual reactivity highlights the enzyme's catalytic versatility and the subtle factors that can influence reaction pathways. The C-F bond is significantly stronger than a C-H bond, and its enzymatic cleavage requires a different mechanistic approach, likely involving a distinct electronic arrangement within the active site nih.gov.

The enzymatic cleavage of a C-F bond, or dehalogenation, is a challenging chemical transformation due to the high strength of the C-F bond nih.gov. In the context of heme-dependent TyrH, the proposed mechanism for C-F bond cleavage differs from the typical C-H hydroxylation pathway nih.govnih.gov. While C-H hydroxylation is thought to proceed via an electrophilic aromatic substitution, the dehalogenation to form L-DOPA from 3-fluoro-L-tyrosine involves a two-electron reduction that is distinct from the departure of a proton nih.gov.

The reaction is initiated by the activation of hydrogen peroxide by the ferric heme to generate a ferric-bound hydroperoxide intermediate nih.gov. The orientation of the fluorinated substrate is critical; when the fluorine atom points toward the heme center, it can lead to the defluorinated product nih.gov. This process represents a non-oxidative C-X (halogen) bond cleavage, resulting in a catechol product, which contrasts with the oxidative cleavage observed in other dehalogenating enzymes like dehaloperoxidases nih.gov. The ability of TyrH to perform this difficult defluorination reaction underscores its potential in biocatalysis for environmental remediation and the synthesis of novel compounds researchgate.netnih.gov.

Interaction with Aromatic L-Amino Acid Decarboxylase (AADC)

Following the hydroxylation of L-tyrosine by TyrH to form L-DOPA, the subsequent step in the dopamine synthesis pathway is the decarboxylation of L-DOPA to dopamine, a reaction catalyzed by Aromatic L-Amino Acid Decarboxylase (AADC) nih.govnih.gov. The interaction of fluorinated L-DOPA analogs with AADC is of significant interest, particularly in the context of their use as tracers in positron emission tomography (PET) to study dopamine function.

Kinetic studies have been performed on several ring-fluorinated analogs of L-DOPA with Dopa Decarboxylase (AADC). The catalytic efficiency (kcat/Km) of these analogs provides a measure of how well they are processed by the enzyme compared to the natural substrate, L-DOPA.

| Substrate | Relative Catalytic Efficiency (kcat/Km) |

| L-DOPA | 100% |

| 6-Fluoro-L-DOPA | > 2-Fluoro-L-DOPA |

| 2-Fluoro-L-DOPA | > 5-Fluoro-L-DOPA |

| 5-Fluoro-L-DOPA | < 2-Fluoro-L-DOPA |

This table is based on the rank order of catalytic efficiency determined for fluorinated L-DOPA analogs with Dopa Decarboxylase nih.gov. This compound is also known as 6-Fluoro-L-DOPA.

The rank order of catalytic efficiency is L-DOPA > 6-Fluoro-L-DOPA > 2-Fluoro-L-DOPA > 5-Fluoro-L-DOPA nih.gov. This indicates that while fluorination generally reduces the efficiency of decarboxylation compared to the natural substrate, the position of the fluorine atom has a significant impact. Specifically, 6-Fluoro-L-DOPA (an isomer of this compound) is the most efficiently processed among the fluorinated analogs tested nih.gov. This finding is consistent with its successful use as a PET tracer for evaluating dopamine function, as its favorable pharmacokinetics are linked to its ability to be effectively converted to its corresponding dopamine analog in the brain nih.gov. In contrast, other fluorinated analogs, such as 2-F-threo-DOPS, are not converted to their corresponding amines and instead undergo a condensation reaction with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor of AADC nih.gov.

Modulation of Enzyme Activity and Allosteric Effects

The activity of enzymes like Tyrosine Hydroxylase is tightly regulated through various mechanisms, including allosteric modulation. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing conformational changes that can either enhance or inhibit catalytic activity.

While specific studies on the allosteric modulation of TyrH by this compound are not available, research on related fluorinated amino acids suggests that such interactions are possible. For example, 2-fluorotyrosine has been used as a probe in protein-observed 19F NMR studies to investigate allosteric interactions in protein-protein complexes nih.govnsf.gov. These studies have shown that 2-fluorotyrosine can report on allosteric interactions that are not observed with 3-fluorotyrosine labeling, highlighting the sensitivity of fluorine as a probe for subtle conformational changes nih.govnsf.gov.

The activity of TyrH is also modulated by its substrates and cofactors. Polyanions such as RNA, DNA, and heparin can activate TyrH by decreasing the Km for its tetrahydrobiopterin (B1682763) cofactor, which is associated with a conformational change in the enzyme nih.gov. This suggests that the binding of various molecules can influence the enzyme's structure and function. It is conceivable that fluorinated tyrosine analogs could exert allosteric effects on TyrH, although this remains an area for further investigation.

Impact of Fluorine Substitution on Enzyme-Substrate Binding Affinity

The substitution of hydrogen with fluorine can significantly impact the binding affinity of a substrate for its enzyme. Fluorine is highly electronegative and can alter the electronic distribution within the molecule, influencing interactions such as hydrogen bonding and hydrophobic contacts within the enzyme's active site.

Studies on other enzymes have demonstrated the effects of fluorination on binding affinity. For example, in a 1,2-catechol dioxygenase, the global replacement of tyrosine residues with m-fluorotyrosine resulted in a calculated binding energy for the substrate 3-methylcatechol (B131232) of -6.7 kcal/mol, compared to -7.1 kcal/mol for the wild-type enzyme frontiersin.org. This suggests a slight decrease in binding affinity upon fluorination in that system. Modeling also indicated that the fluorination of tyrosine residues disrupted the coordination geometry of the substrate with the iron cofactor frontiersin.org.

In the context of TyrH, the binding of substrates and inhibitors is a complex process. The binding of dopamine, a feedback inhibitor, is competitive with respect to the tetrahydrobiopterin cofactor and induces a conformational change in the regulatory domain of TyrH houptlab.org. The affinity of dopamine for TyrH is significantly decreased upon phosphorylation of the enzyme houptlab.org. While direct binding affinity data for this compound with TyrH is not available, the principles observed in related systems suggest that the fluorine substitution would likely alter its binding affinity compared to the natural substrate, L-tyrosine. The precise nature and magnitude of this effect would depend on the specific interactions of the fluorine atom within the active site of TyrH.

Coenzyme and Cofactor Requirements in Enzymatic Reactions

The primary enzymes responsible for the initial steps of L-tyrosine metabolism are tyrosinase and tyrosine hydroxylase. Their catalytic mechanisms are fundamentally dependent on specific cofactors, and it is through the lens of these enzymes that we can infer the potential coenzyme and cofactor requirements for the enzymatic transformation of this compound.

Tyrosinase: A Copper-Dependent Monooxygenase

Tyrosinase is a copper-containing enzyme that catalyzes two distinct reactions in the melanin (B1238610) biosynthesis pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. nih.govresearchgate.netsemanticscholar.org The active site of tyrosinase contains a binuclear copper center, where two copper ions are coordinated by histidine residues. nih.govmdpi.com This dicopper center is the critical cofactor for the enzyme's catalytic activity.

The catalytic cycle of tyrosinase involves different oxidation states of the copper ions. nih.gov The resting form of the enzyme, met-tyrosinase, contains two Cu(II) ions and can oxidize catechols but not monophenols. nih.gov The oxy-tyrosinase form, with a peroxo-dicopper(II) species, is responsible for the hydroxylation of monophenols like L-tyrosine. nih.gov The binding of the substrate to the active site induces conformational changes that facilitate the transfer of an oxygen atom from the peroxide ligand to the phenolic ring of the substrate. nih.gov Given this mechanism, any enzymatic hydroxylation of this compound by a tyrosinase-like enzyme would be critically dependent on the presence and proper coordination of copper ions in the active site. The electron-withdrawing nature of the fluorine atom at the 2-position and the presence of the hydroxyl group at the 5-position on the aromatic ring could influence the binding affinity and orientation of the substrate within the active site, thereby affecting the efficiency of the copper-mediated catalysis.

Tyrosine Hydroxylase: An Iron- and Tetrahydrobiopterin-Dependent Enzyme

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, such as dopamine, norepinephrine, and epinephrine. nih.govnih.govwikipedia.org It catalyzes the hydroxylation of L-tyrosine to L-DOPA. wikipedia.org Unlike tyrosinase, TH requires a non-heme iron(II) atom at its active site and the coenzyme tetrahydrobiopterin (BH4) for its activity. wikipedia.orgnih.govnih.gov

The catalytic mechanism of TH involves the activation of molecular oxygen by the ferrous iron center. ebi.ac.uk The tetrahydrobiopterin coenzyme plays a crucial role by providing the reducing equivalents for this process. nih.govnih.govmdpi.com During the reaction, BH4 is oxidized to a pterin-4a-carbinolamine, which is then regenerated back to BH4 by other enzymes. wikipedia.org The iron atom, coordinated by histidine and glutamate (B1630785) residues, directly participates in the binding of both the pterin (B48896) cofactor and molecular oxygen. nih.govnih.gov

A computational study on the hydroxylation of 3-fluoro-L-tyrosine, a compound closely related to this compound, by tyrosine hydroxylase has provided insights into the potential interactions. nih.gov The study suggests that the enzyme can indeed hydroxylate the fluorinated substrate, leading to the formation of both 3-fluoro-5-hydroxy-L-tyrosine and L-DOPA. nih.gov This indicates that the presence of a fluorine atom on the tyrosine ring does not abolish the catalytic activity of tyrosine hydroxylase and that the reaction proceeds through the involvement of the iron cofactor and tetrahydrobiopterin. nih.gov It is therefore highly probable that any enzymatic activity of tyrosine hydroxylase on this compound would necessitate the presence of both iron and tetrahydrobiopterin.

The table below summarizes the key enzymes that could potentially catalyze reactions involving this compound and their essential cofactors.

| Enzyme | Potential Reaction on this compound | Required Cofactor(s) |

| Tyrosinase | Hydroxylation/Oxidation | Copper (Cu²⁺) |

| Tyrosine Hydroxylase | Hydroxylation | Iron (Fe²⁺) and Tetrahydrobiopterin (BH4) |

Structural and Computational Analysis of 2 Fluoro 5 Hydroxy L Tyrosine

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of 2-Fluoro-5-hydroxy-L-tyrosine is primarily dictated by the rotational freedom around its single bonds, particularly the chi (χ) angles of the side chain. Molecular dynamics (MD) simulations of fluorinated aromatic amino acids, in general, have been advanced by the development of specialized force field parameters, such as those for the AMBER ff15ipq protein force field. nih.govacs.orgbiorxiv.org These parameters are crucial for accurately modeling the behavior of fluorinated proteins and peptides in silico. nih.govacs.orgbiorxiv.org

For this compound, MD simulations would likely reveal that the fluorination at the C2 position of the aromatic ring influences the preferred side-chain conformations. The fluorine atom, being larger than hydrogen, could introduce steric constraints that affect the rotational barriers around the Cβ-Cγ bond. Furthermore, the electrostatic interactions between the fluorine atom and the hydroxyl and amino groups would play a significant role in determining the stable conformers. Simulations of fluorinated and wild-type proteins have demonstrated that these specialized force fields can maintain the expected conformational propensities of fluorinated amino acids over microsecond timescales. nih.govacs.org

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Involved | Description | Expected Influence of 2-Fluoro Substitution |

| φ (phi) | C'-N-Cα-C' | Backbone dihedral angle | Minimal direct influence |

| ψ (psi) | N-Cα-C'-N | Backbone dihedral angle | Minimal direct influence |

| ω (omega) | Cα-C'-N-Cα | Peptide bond dihedral angle | Generally planar (~180°) |

| χ1 (chi1) | N-Cα-Cβ-Cγ | Side chain dihedral angle | Potential steric hindrance from fluorine influencing rotamer populations |

| χ2 (chi2) | Cα-Cβ-Cγ-Cδ1 | Side chain dihedral angle | Altered electronic environment of the ring may subtly affect preferences |

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like this compound. The introduction of a fluorine atom at the 2-position is expected to have a profound impact on the electron distribution within the aromatic ring. Fluorine is a highly electronegative atom and acts as a strong σ-electron withdrawing group, which can be observed through Mulliken charge analysis in computational studies of similar fluorinated compounds. emerginginvestigators.orgcsbsju.edu

This electron-withdrawing effect can influence the acidity of the phenolic hydroxyl group and the nucleophilicity of the aromatic ring. acs.org Time-dependent DFT (TD-DFT) calculations could predict the electronic absorption spectra of the compound. tandfonline.com Furthermore, quantum chemical studies on related fluorinated molecules have shown that fluorination can enhance chemical stability. emerginginvestigators.org

Theoretical Models for Radical Stability and Redox Properties

The redox properties of tyrosine and its analogs are of significant biological interest, as the tyrosyl radical plays a crucial role in various enzymatic reactions. nih.govcaltech.edu Theoretical models can be employed to predict the redox potential and the stability of the corresponding radical of this compound. The oxidation of tyrosine to its radical form is a proton-coupled electron transfer (PCET) process. yale.edu

Computational strategies have been developed to predict the proton-coupled redox potentials of fluorinated tyrosine derivatives in protein environments. nih.gov These methods often involve molecular dynamics sampling of both the reduced and oxidized states, followed by quantum mechanical/molecular mechanical (QM/MM) calculations to determine the free energy difference. nih.gov For this compound, the electron-withdrawing fluorine atom is expected to increase the redox potential, making the molecule more difficult to oxidize compared to L-DOPA. Hydrogen-bonding interactions between the tyrosine hydroxyl group and surrounding water molecules or protein residues can also significantly increase the redox potential. nih.gov

Interactions with Solvent Environments and Hydrogen Bonding Networks

The interactions of this compound with its solvent environment are governed by its ability to form hydrogen bonds and by the polarity of its functional groups. The amino acid backbone, the phenolic hydroxyl group, and the additional hydroxyl group are all capable of participating in hydrogen bonding as both donors and acceptors.

Influence of Fluorination on Molecular Geometry and Aromaticity

The substitution of a hydrogen atom with a fluorine atom at the 2-position of the aromatic ring in 5-hydroxy-L-tyrosine will induce changes in the molecular geometry. The C-F bond is shorter than a C-H bond, and the van der Waals radius of fluorine is larger than that of hydrogen. These differences can lead to subtle alterations in the bond lengths and angles of the benzene (B151609) ring.

Fluorine substitution also affects the aromaticity of the ring. While fluorine is highly electronegative and withdraws electron density through the σ-framework, it can also donate electron density to the π-system through resonance. csbsju.edu Computational studies on fluorobenzenes have shown that the addition of fluorine atoms introduces new π-bonding and antibonding orbitals. acs.org Depending on the substitution pattern, this can lead to a stabilization of the ring and an increase in the energy of aromaticity. acs.org This enhanced stability could translate to a higher resistance to addition reactions for the aromatic ring of this compound. acs.org The effects of ring fluorine substituents have been shown to have significant impacts on the rates and equilibria of intermediate formation in enzymatic reactions involving fluorinated tyrosines, suggesting a combination of steric and electronic effects. nih.gov

Future Research Trajectories and Broader Academic Implications

Exploration of Novel Biocatalysts for Fluorinated Amino Acid Synthesis

The synthesis of fluorinated amino acids, including 2-Fluoro-5-hydroxy-L-tyrosine, presents challenges in achieving stereoselectivity. acs.org Chemoenzymatic cascade routes are being designed to produce chiral fluorinated aromatic amino acids. acs.org The development of novel biocatalysts is a critical area of research to overcome these hurdles and enhance the efficiency and selectivity of synthesis.

Future research will likely focus on:

Enzyme Engineering: Modifying existing enzymes or discovering new ones with tailored substrate specificity to favor the synthesis of this compound. This could involve techniques like directed evolution to enhance catalytic efficiency and stereoselectivity.

Whole-Cell Biocatalysts: Utilizing engineered microorganisms as whole-cell biocatalysts for the preparative-scale synthesis of fluorinated amino acids can be a cost-effective and sustainable approach. acs.org

Expansion of Biocatalytic Reactions: Exploring a wider range of enzymatic reactions, such as those catalyzed by transaminases and lyases, for the asymmetric synthesis of fluorinated amino acids. nih.gov For instance, phenylalanine ammonia (B1221849) lyase has been used for the amination of fluorinated cinnamic acid. acs.org

The successful development of such biocatalysts will not only streamline the production of this compound but also contribute to the broader field of green chemistry by providing enzymatic alternatives to traditional chemical synthesis. nih.gov

Development of Advanced Molecular Probes for Biochemical Mechanism Elucidation

The fluorine atom in this compound serves as a sensitive probe for studying biochemical mechanisms, particularly through ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. semanticscholar.orgnih.govnih.gov The favorable NMR characteristics of fluorine, its small size, and its near absence in biological systems make it an ideal tool for investigating molecular interactions. semanticscholar.orgacs.org

Future research in this area will likely involve:

¹⁹F NMR Studies: Utilizing this compound as a ¹⁹F NMR probe to gain insights into protein structure, dynamics, and conformational changes. semanticscholar.orgnih.govnih.gov The chemical shift of ¹⁹F is highly sensitive to the local environment, providing detailed information about van der Waals interactions and electrostatic fields. nih.govnih.gov

In-Vivo Imaging: The development of radiolabeled versions of this compound, such as with ¹⁸F, for use in Positron Emission Tomography (PET) imaging. biosynth.com This would enable the non-invasive study of amino acid metabolism and protein synthesis in living organisms.

Probing Protein-Ligand Interactions: Incorporating this compound into proteins to study their interactions with small molecules, other proteins, or membranes. acs.orgrhhz.net

The advancement of these molecular probes will provide powerful tools for elucidating complex biological processes at the molecular level.

Investigating the Role of Fluorine in Modulating Amino Acid Reactivity within Peptide/Protein Contexts

The introduction of a fluorine atom into the side chain of tyrosine can significantly influence the properties and reactivity of the amino acid within a peptide or protein. nih.govresearchgate.net Fluorination can modulate intermolecular forces and enhance pharmacokinetic properties. nih.gov

Key areas for future investigation include:

Protein Stability: Studying how the incorporation of this compound affects the thermal and chemical stability of proteins. Highly fluorinated amino acids have been shown to increase the thermodynamic stability of proteins. springernature.comgoogle.com

Enzymatic Activity: Examining the impact of this fluorinated analog on the catalytic activity of enzymes when incorporated at or near the active site.

Protein Folding and Misfolding: Using this compound to probe the mechanisms of protein folding and aggregation, which are implicated in various diseases. acs.org

Peptide Conformation: Investigating how the fluorine atom influences the preferred conformation of peptides, which can affect their biological activity. nih.gov

A deeper understanding of these effects will guide the rational design of peptides and proteins with enhanced stability, activity, and therapeutic potential.

Computational Design of Fluorinated Amino Acid Analogs with Tuned Biochemical Properties

Computational methods are becoming increasingly important in the design and study of novel biomolecules. acs.orgnih.gov For fluorinated amino acids, computational approaches can help predict their properties and interactions.

Future research directions in this domain include:

Force Field Development: Creating and refining molecular mechanics force fields specifically parameterized for fluorinated amino acids to enable accurate molecular dynamics simulations. acs.orgnih.govbiorxiv.org

Predictive Modeling: Using computational models to predict how different fluorination patterns on the tyrosine ring will affect its electronic properties, hydrophobicity, and interactions with other molecules.

In Silico Screening: Employing computational screening methods to identify potential protein targets where the incorporation of this compound or its analogs could lead to desired functional changes.

These computational efforts will accelerate the discovery and development of fluorinated amino acids with tailored properties for specific biochemical applications.

Comparative Studies with Other Halogenated Aromatic Amino Acids in Enzymatic Systems

To fully understand the unique contributions of fluorine, it is essential to conduct comparative studies with other halogenated tyrosine analogs (e.g., chlorinated, brominated, and iodinated). Nature has evolved a diverse array of enzymes that catalyze halogenation and dehalogenation reactions. nih.govacs.org

Future comparative studies should focus on:

Enzyme Specificity: Investigating the substrate specificity of various halogenating enzymes to understand their preference for different halogens and aromatic substrates. acs.org

Reaction Mechanisms: Elucidating the mechanistic differences in how enzymes handle fluorine compared to other halogens in catalytic processes.

Biochemical Impact: Systematically comparing the effects of different halogen substitutions on protein stability, function, and interactions.

Such studies will provide a comprehensive understanding of the role of halogenation in modulating the properties of aromatic amino acids and will inform the design of novel biocatalysts and engineered proteins.

Q & A

Q. How can open-data principles be applied to this compound research while addressing patient privacy concerns in collaborative studies?

- Methodological Answer : Anonymize datasets by removing identifiers (e.g., patient IDs) and aggregating metadata. Use controlled-access repositories (e.g., EGA or dbGaP) for sensitive data. Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) and document workflows via platforms like Galaxy or Zenodo. Ethical approval must address data-sharing scope () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.